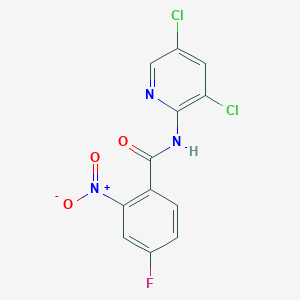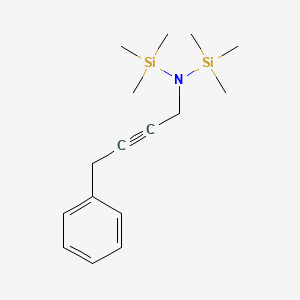
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in materials science, pharmaceuticals, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various organosilicon derivatives
科学的研究の応用
Chemistry
In chemistry, 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a protecting group for amines in organic synthesis.
Biology
In biological research, this compound may be used in the development of silicon-based biomaterials. These materials can be used in drug delivery systems and tissue engineering.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals. They can enhance the stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The phenylbutynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl amine
- Phenylbutynyl silane
Uniqueness
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and phenylbutynyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
特性
CAS番号 |
91375-43-8 |
|---|---|
分子式 |
C16H27NSi2 |
分子量 |
289.56 g/mol |
IUPAC名 |
4-phenyl-N,N-bis(trimethylsilyl)but-2-yn-1-amine |
InChI |
InChI=1S/C16H27NSi2/c1-18(2,3)17(19(4,5)6)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,14-15H2,1-6H3 |
InChIキー |
HRZUFUQBYCPHHW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CC#CCC1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
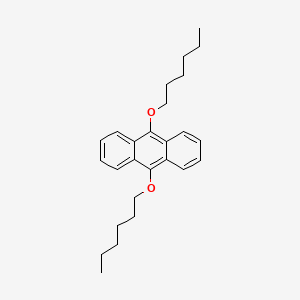




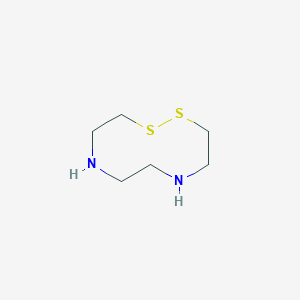
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
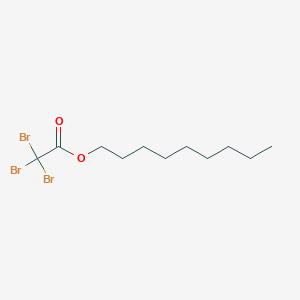
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
